molecular formula C25H25N3O2 B11035514 1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11035514
M. Wt: 399.5 g/mol
InChI Key: PDRISPSMMSLRJD-UHFFFAOYSA-N
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Description

1'-Allyl-2-isobutyryl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic β-carboline derivative characterized by a unique tetracyclic framework. The molecule features an allyl group at the 1'-position and an isobutyryl substituent at the 2-position, distinguishing it from other spiroindolones. Spirotetrahydroβ-carbolines are recognized for their pharmacological relevance, including roles as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-methylpropanoyl)-1'-prop-2-enylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C25H25N3O2/c1-4-14-27-21-12-8-6-10-19(21)25(24(27)30)22-18(13-15-28(25)23(29)16(2)3)17-9-5-7-11-20(17)26-22/h4-12,16,26H,1,13-15H2,2-3H3

InChI Key

PDRISPSMMSLRJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)NC5=CC=CC=C25

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis conditions, and physicochemical properties:

Compound Name / ID Substituents Molecular Weight Synthesis Conditions (Solvent, Catalyst, Temp/Time) Yield Key Spectral Data (NMR, IR, MS) References
Target Compound : 1'-Allyl-2-isobutyryl-... 1'-Allyl, 2-Isobutyryl Not provided Not explicitly described N/A Not provided
5'-Chloro-3-methyl-... (3a) 5'-Cl, 3-Me 338 (M+H)+ Ethanol, p-TsOH, 110°C, 10 min N/A ¹H/¹³C NMR, MS: [M+H]+ 338
5'-Bromo-6-methoxy-1'-allyl... 5'-Br, 6-OMe, 1'-Allyl 438.325 Not detailed N/A Monoisotopic mass: 437.073889
5'-Cl-6,7-diF-3-Me-... (20) 5'-Cl, 6,7-diF, 3-Me Not provided Ethanol, p-TsOH, reflux N/A MS: [M+H]+ 211.0
Methyl-2-allyl-1-(2,4-diCl-phenyl)-... (36a) 2-Allyl, 1-(2,4-diCl-phenyl), 3-COOMe Not provided CH₃CN, DIPEA, allyl bromide, 115°C ~98% ¹H/¹³C NMR
2-(2-Benzyl-...naphthalen-1-ol 2-Benzyl, naphthol Not provided Isopropanol/EtOAc recrystallization N/A ¹H/¹³C NMR, MP: 179–181°C

Structural Variations and Implications

  • Substituent Diversity : The target compound’s allyl and isobutyryl groups contrast with halogenated (Cl, Br), methyl, or aryl substituents in analogs. Allyl groups may enhance lipophilicity and metabolic stability compared to halogens .
  • Stereochemistry : Compounds like 3a (trans-configuration) emphasize the role of stereochemistry in bioactivity, though data for the target compound’s stereoisomerism are absent .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : The carbonyl stretch (νmax ~1708 cm⁻¹ in 3a ) is a hallmark of the spiroindolone core and likely present in the target compound .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) for analogs (e.g., 338 for 3a ) aid in validating the target compound’s structure if synthesized .

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